![molecular formula C7H3BrClNS B1279464 2-Bromo-6-chlorobenzo[d]thiazole CAS No. 3507-17-3](/img/structure/B1279464.png)

2-Bromo-6-chlorobenzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

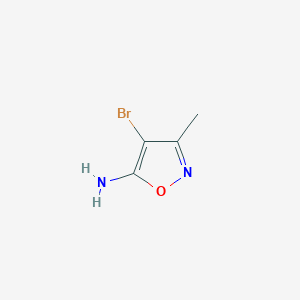

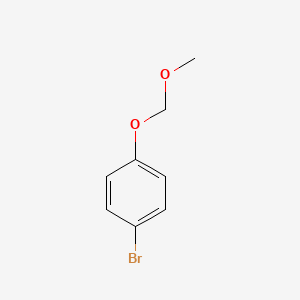

2-Bromo-6-chlorobenzo[d]thiazole is a halogenated aromatic compound that contains both bromine and chlorine substituents on a benzo[d]thiazole backbone. While the specific compound is not directly studied in the provided papers, related compounds such as bromo- and chlorocarbazoles, bromodifluoromethyl thiazoles, and various brominated and chlorinated heterocycles have been synthesized and analyzed, indicating a broader interest in halogenated aromatics due to their potential applications and environmental relevance.

Synthesis Analysis

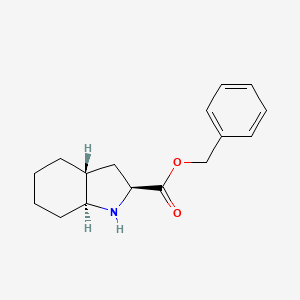

The synthesis of halogenated aromatic compounds can be achieved through various methods. For instance, enzymatic synthesis has been used to produce bromo- and chlorocarbazoles, demonstrating that such compounds can be formed in the environment . Another study reports the synthesis of a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, which reacts with aromatic amines and sodium thiocyanate to yield thiazoles . These methods highlight the diverse synthetic approaches that could potentially be applied to the synthesis of 2-Bromo-6-chlorobenzo[d]thiazole.

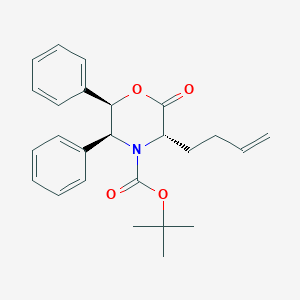

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often elucidated using techniques such as X-ray diffraction analysis, as seen in the study of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole . Density functional theory (DFT) calculations are also employed to predict the geometry and vibrational frequencies of these molecules, providing insights into their stability and reactivity .

Chemical Reactions Analysis

Halogenated aromatics participate in various chemical reactions, including bromination and chlorination. The specificity of bromination has been studied in derivatives of 6-(2-furyl)imidazo[2,1-b]thiazole, showing that the position of substitution can be influenced by the reaction conditions and the nature of the substrate . The reactivity of bromo-compounds as electrophilic bromine sources has also been noted .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatics are closely related to their molecular structure. For example, the presence of halogen atoms can significantly affect the melting points, hydrogen bonding patterns, and overall stability of the compounds . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potentials, are also crucial in determining the reactivity and potential applications of these molecules .

Wissenschaftliche Forschungsanwendungen

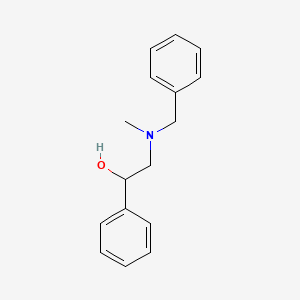

Synthesis of New Compounds

- Thiazolidinone compounds derived from Schiff bases, including derivatives of 2-Bromo-6-chlorobenzo[d]thiazole, have been synthesized for potential biological activities and laser efficacy (Saleh et al., 2020).

Corrosion Inhibition

- Thiazole derivatives, including 2-Bromo-6-chlorobenzo[d]thiazole, have been studied for their effectiveness in inhibiting corrosion of metals like iron, using density functional theory and molecular dynamics simulations (Kaya et al., 2016).

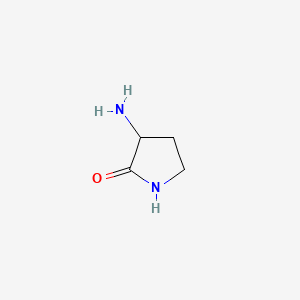

Antimicrobial and Anti-inflammatory Activities

- Some 2-Arylamino 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters, which may include similar structures to 2-Bromo-6-chlorobenzo[d]thiazole, showed good anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).

Antibacterial Studies

- Novel 2,4-disubstituted thiazole derivatives have shown significant antibacterial activity, indicating the potential use of similar compounds like 2-Bromo-6-chlorobenzo[d]thiazole in this field (Vijesh et al., 2010).

Fluorescent Compounds

- Thiazole-containing aromatic heterocyclic fluorescent compounds, possibly including 2-Bromo-6-chlorobenzo[d]thiazole derivatives, have been developed for their adjustable electronic properties (Tao et al., 2013).

Antifungal and Antimicrobial Properties

- Thiazole derivatives synthesized from 2-bromo compounds, akin to 2-Bromo-6-chlorobenzo[d]thiazole, have been evaluated for fungicidal and antimicrobial activities (Bashandy et al., 2008).

Safety And Hazards

“2-Bromo-6-chlorobenzo[d]thiazole” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

While the specific future directions for “2-Bromo-6-chlorobenzo[d]thiazole” are not mentioned in the search results, benzothiazoles have been found to have potential applications in various fields. For instance, they have been used in the design and synthesis of compounds for finding novel quorum sensing inhibitors .

Eigenschaften

IUPAC Name |

2-bromo-6-chloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCKCAROSKGHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467635 |

Source

|

| Record name | 2-bromo-6-chlorobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chlorobenzo[d]thiazole | |

CAS RN |

3507-17-3 |

Source

|

| Record name | 2-bromo-6-chlorobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)